molecular formula C9H9NOS B2408433 8-Methyl-2H-1,4-benzothiazine-3(4H)-one CAS No. 139605-34-8

8-Methyl-2H-1,4-benzothiazine-3(4H)-one

Cat. No.: B2408433
CAS No.: 139605-34-8
M. Wt: 179.24
InChI Key: DJUGCLPODMCLDI-UHFFFAOYSA-N
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Description

8-Methyl-2H-1,4-benzothiazine-3(4H)-one is a heterocyclic compound that belongs to the benzothiazine family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2H-1,4-benzothiazine-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with a methyl ketone under acidic or basic conditions to form the benzothiazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2H-1,4-benzothiazine-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the benzothiazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-2H-1,4-benzothiazine-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazine-3(4H)-one: Lacks the methyl group at the 8-position.

    8-Methyl-2H-1,4-benzothiazine-3(4H)-thione: Contains a sulfur atom in place of the oxygen atom in the carbonyl group.

Uniqueness

8-Methyl-2H-1,4-benzothiazine-3(4H)-one is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity compared to other benzothiazine derivatives.

Properties

IUPAC Name

8-methyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUGCLPODMCLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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